3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole
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Overview
Description
3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of furan, thiadiazole, and triazolothiadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-furyl hydrazine with 5-methyl-1,2,3-thiadiazole-4-carboxylic acid under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, with reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Furanones.
Reduction: Thiadiazoline derivatives.
Substitution: Ethoxy-substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a candidate for the development of new antibiotics .
Medicine
In medicine, this compound is being investigated for its potential anti-cancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry
Industrially, this compound is used in the development of new materials with unique electronic properties. Its ability to form stable complexes with metals makes it useful in the field of materials science for the development of conductive polymers and other advanced materials .
Mechanism of Action
The mechanism by which 3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole exerts its effects involves the interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anti-cancer effects are due to the induction of apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Furyl)-5-(1,2,3-thiadiazol-4-yl)-1,2,4-triazole
- 5-(2-Furyl)-3-(5-methyl-1,2,3-thiadiazol-4-yl)-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole is unique due to its fused triazolothiadiazole ring system. This structural feature imparts distinct electronic properties and reactivity, making it more versatile in various applications. Its ability to form stable complexes with metals and its potential biological activities further distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H6N6OS2 |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-(furan-2-yl)-6-(5-methylthiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H6N6OS2/c1-5-7(11-15-19-5)9-14-16-8(6-3-2-4-17-6)12-13-10(16)18-9/h2-4H,1H3 |
InChI Key |
NCPGJOWOVJJWEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NS1)C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Origin of Product |
United States |
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